tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate
Description
“tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate” is a carbamate-protected amine derivative featuring a seven-membered azepane ring with a ketone group at the 2-position and a tert-butoxycarbonyl (Boc) group at the (4R)-configured nitrogen. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity . The compound’s structure combines conformational flexibility from the azepane ring with the steric bulk of the tert-butyl moiety, which may influence its solubility, stability, and intermolecular interactions.
The stereochemistry at the 4R position is critical, as enantiomeric purity often dictates pharmacological or material properties in related compounds .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
InChI Key |
OSAXWHKEQRUBFV-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCNC(=O)C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate
Detailed Synthetic Procedure from Patent CN102020589B
The most comprehensive preparation method is described in Chinese patent CN102020589B, which provides a multi-step synthesis of the (R)-configured tert-butyl carbamate derivative.
Step 1: Formation of Mixed Acid Anhydride
- Starting material: N-BOC-D-Serine (tert-butyl N-[(2S)-2-amino-3-hydroxypropanoate]carbamate).
- Reagent: Isobutyl chlorocarbonate (i-BuOCOCl).
- Base: N-methylmorpholine (NMM) as acid binding agent.
- Reaction: N-BOC-D-Serine reacts with isobutyl chlorocarbonate to form a mixed acid anhydride intermediate.
Step 2: Condensation with Benzylamine
- Nucleophile: Benzylamine (PhCH2NH2).
- Solvent: Anhydrous ethyl acetate.
- Reaction: The mixed acid anhydride undergoes condensation with benzylamine to yield (R)-[1-(hydroxymethyl)-2-oxo-2-(phenylmethylamino)ethyl]-tert-butyl carbamate, which corresponds to this compound.
Step 3: Phase-Transfer Catalysis (PTC) Alkylation (Optional)
- Catalyst: Tetrabutylammonium bromide (n-Bu4N+Br−).
- Base: Potassium hydroxide (KOH) aqueous solution.
- Alkylating agent: Methyl sulfate.
- Solvent: Ethyl acetate.
- Conditions: Reaction temperature controlled between -10 °C to 20 °C depending on scale and catalyst loading.
- Outcome: Alkylation at the hydroxymethyl position to generate further derivatives, useful for subsequent transformations.
Reaction Conditions and Yields (From Embodiments in CN102020589B)
| Embodiment | Catalyst (g) | Catalyst Molar Ratio (to Compound I) | Methyl Sulfate (g) | KOH (50%) (g) | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4 | 3.0 | ~0.05 | 109.5 | 97.33 | -10 to 10 | 97 |
| 5 | 6.0 | ~0.10 | 48.7 | 42.0 | 5 to 20 | 95 |
| 6 | 1.5 | ~0.025 | 73.0 | 61.1 | 0 to 5 | 92.4 |
- The reaction is initiated by dissolving the starting carbamate in ethyl acetate with the phase-transfer catalyst and methyl sulfate.
- After the mixture becomes clear, the temperature is lowered, and KOH solution is added dropwise.
- The reaction continues under controlled temperature for several hours.
- Workup involves aqueous extraction with dilute HCl, sodium bicarbonate, and water washes.
- Final product is isolated by solvent evaporation and crystallization with normal hexane.
Alternative Synthetic Insights from Related Compounds
Although direct preparation methods for this compound are limited, analogous carbamate preparations provide useful context:
- Use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) coupling agents in DMF at room temperature for carbamate formation from amino acids.
- Protection of amino groups with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dichloromethane.
- Hydrogen chloride gas treatment in methanol for precursor modification before carbamate formation.
These methods emphasize the importance of mild conditions to preserve stereochemistry and achieve high yields.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Mixed acid anhydride formation | N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine | Mixed acid anhydride intermediate | Not specified |
| 2 | Condensation | Mixed acid anhydride + benzylamine in ethyl acetate | This compound (Compound I) | Not specified |
| 3 | Phase-transfer catalyzed alkylation | Compound I + methyl sulfate + KOH + tetrabutylammonium bromide in ethyl acetate | Alkylated carbamate derivatives | 92.4 - 97 |
Research Findings and Practical Considerations
- The stereochemical purity of the (4R) isomer is critical for downstream pharmaceutical applications.
- Use of N-BOC-D-Serine as a chiral starting material ensures enantiomeric control.
- Phase-transfer catalysis enables efficient alkylation under mild conditions with high yields.
- Temperature control during alkylation is essential to prevent side reactions.
- Workup procedures involving sequential acid-base washes improve product purity.
- Crystallization from hexane provides a convenient method for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various heterocyclic compounds .
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interactions between enzymes and carbamate derivatives.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It is used in the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in biochemical assays and drug development .
Comparison with Similar Compounds
Target Compound
- Structure : 7-membered azepane ring with 2-oxo and Boc groups.
Similar Compounds
Piperidine Derivatives (6-membered rings): Example: tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1434127-01-1) .
- Example: tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS: 473838-71-0) .
Oxane/Tetrahydrofuran Derivatives (5-membered rings): Example: tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS: 1860028-25-6) .
- Differences: Oxygen-containing ring enhances polarity; cyano group improves electrophilicity.
Substituent Effects
Ketone-Containing Derivatives
Target Compound: 2-oxo group on azepane. Role: Enhances hydrogen-bond acceptor capacity; may participate in keto-enol tautomerism.
Acyclic Analogs :
- Differences : Linear chain with cyclopropyl and ketone groups increases hydrophobicity and steric complexity.
Halogenated Derivatives
Fluorinated Piperidines :
- Role : Fluorine’s electronegativity improves membrane permeability and metabolic stability.
Hydroxy-Substituted Derivatives
Cyclopentyl Analogs :
- Differences: Hydroxy group introduces hydrogen-bond donor capacity, enhancing solubility.
Stereochemical Considerations
- Target Compound : 4R configuration ensures specific spatial orientation of the Boc group.
- Comparison :
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
